

An In-depth Technical Guide to 5-(Chloromethyl)-6-methylbenzo[d]dioxole

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Compound of Interest

Compound Name:	5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole
Cat. No.:	B049340

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-(Chloromethyl)-6-methylbenzo[d]dioxole, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of experimentally determined data, this document primarily relies on computed values from reputable chemical databases.

Core Physical Properties

Precise experimental determination of the physical properties of 5-(Chloromethyl)-6-methylbenzo[d]dioxole has not been extensively reported in publicly available literature. The following table summarizes the computed data available, providing a foundational understanding of the compound's expected physical characteristics.

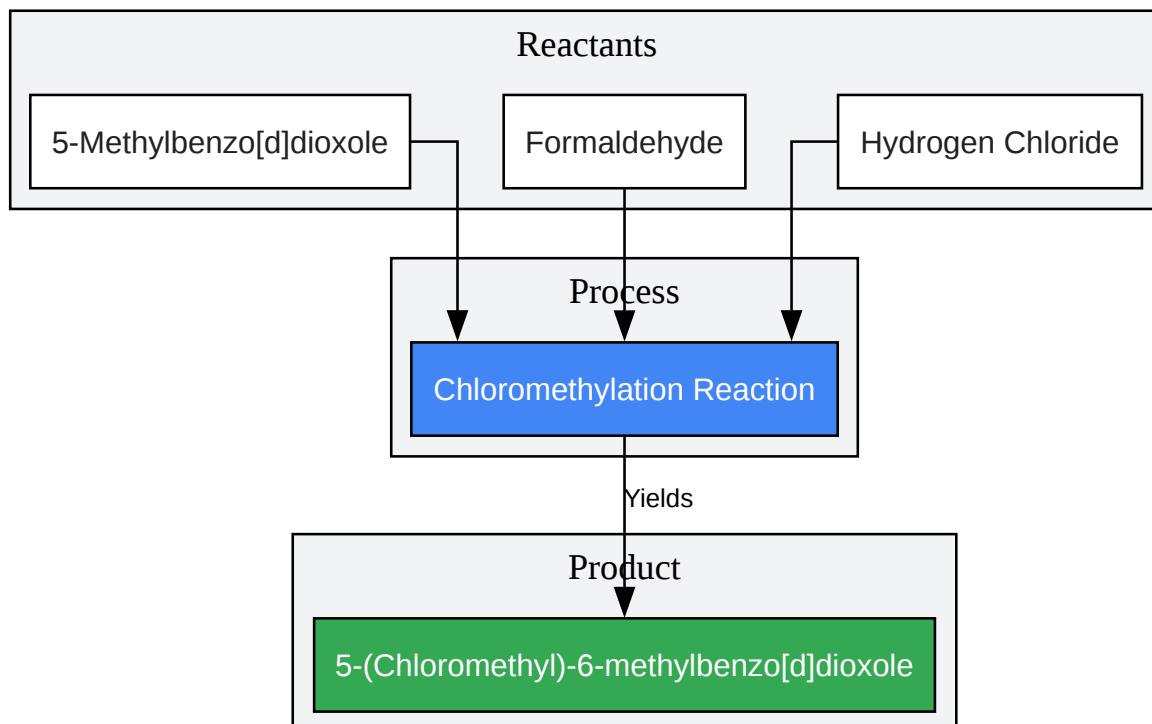
Property	Value	Source
Molecular Formula	C ₉ H ₉ ClO ₂	PubChem[1]
Molecular Weight	184.62 g/mol	PubChem[1]
Melting Point	Data Not Available	-
Boiling Point	Data Not Available	-
Solubility	Data Not Available	-

Note: The absence of experimental data for melting point, boiling point, and solubility highlights a gap in the current scientific literature for this specific compound. Researchers are advised to perform their own experimental determinations for these critical parameters.

Synthesis Pathway

A specific, detailed experimental protocol for the synthesis of 5-(Chloromethyl)-6-methylbenzo[d]dioxole is not readily available in peer-reviewed journals. However, a general synthesis can be postulated based on established chloromethylation reactions of related benzodioxole derivatives. The likely synthetic route involves the chloromethylation of 5-methylbenzo[d]dioxole.

The following diagram illustrates a generalized workflow for this synthesis.



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A generalized synthetic pathway for 5-(Chloromethyl)-6-methylbenzo[d]dioxole.

Experimental Protocol (Generalized)

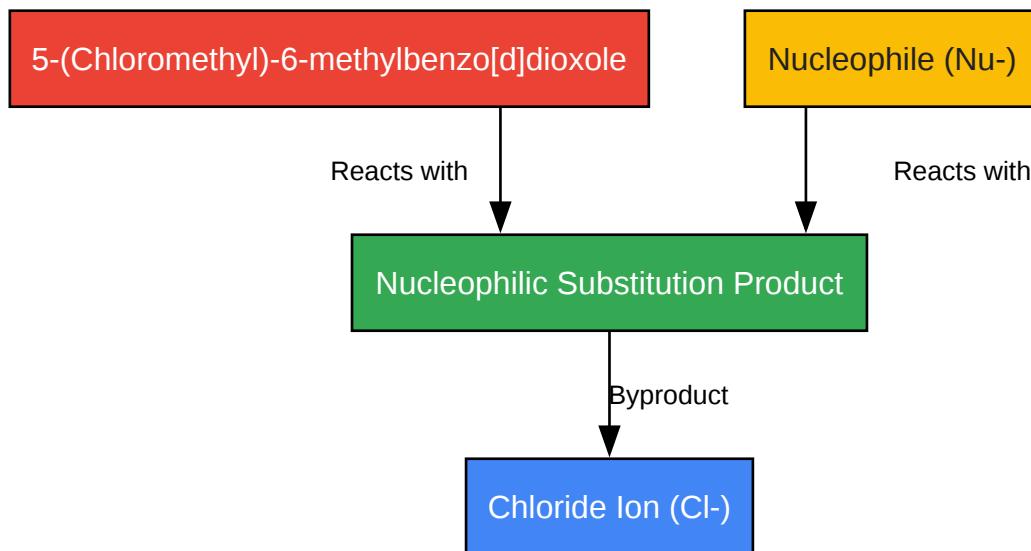
The following is a generalized, hypothetical protocol for the chloromethylation of 5-methylbenzo[d]dioxole. This is not an established or validated protocol for the target compound and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

- **Reaction Setup:** In a well-ventilated fume hood, a reaction vessel equipped with a stirrer, thermometer, and gas inlet is charged with 5-methylbenzo[d]dioxole and a suitable inert solvent (e.g., glacial acetic acid or a chlorinated solvent).
- **Reagent Addition:** An excess of formaldehyde (or a formaldehyde equivalent such as paraformaldehyde) is added to the solution.
- **Chloromethylation:** Gaseous hydrogen chloride is bubbled through the stirred reaction mixture, or concentrated hydrochloric acid is added. The reaction temperature is typically maintained between 25-60°C.
- **Reaction Monitoring:** The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Work-up:** Upon completion, the reaction mixture is poured into cold water or an ice bath to precipitate the crude product.
- **Purification:** The crude product is collected by filtration, washed with water to remove unreacted acids and formaldehyde, and then purified by recrystallization from an appropriate solvent or by column chromatography.

Reactivity and Potential Applications

The primary reactive site of 5-(Chloromethyl)-6-methylbenzo[d]dioxole is the chloromethyl group. The benzylic chlorine is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a variety of functional groups at the methylene position, making it a potentially valuable intermediate in the synthesis of more complex molecules.

The logical relationship for its primary reactivity is depicted in the following diagram.



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Nucleophilic substitution reactivity of the target compound.

Given its structure, which incorporates the benzodioxole moiety found in many biologically active compounds, 5-(Chloromethyl)-6-methylbenzo[d]dioxole could serve as a key building block in the development of novel pharmaceutical agents and other fine chemicals. Further research into its synthesis and reactivity is warranted to fully explore its potential in drug discovery and materials science.

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References

- 1. 5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole | C9H9ClO2 | CID 10559416 - PubChem [pubchem.ncbi.nlm.nih.gov]
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